molecular formula C16H18N6 B12260248 N-methyl-N-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-(pyridin-2-yl)azetidin-3-amine

N-methyl-N-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-(pyridin-2-yl)azetidin-3-amine

Cat. No.: B12260248
M. Wt: 294.35 g/mol
InChI Key: IQIMIFXQDOCSOI-UHFFFAOYSA-N
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Description

N-methyl-N-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-(pyridin-2-yl)azetidin-3-amine is a complex heterocyclic compound that features both imidazo[4,5-b]pyridine and azetidine moieties

Properties

Molecular Formula

C16H18N6

Molecular Weight

294.35 g/mol

IUPAC Name

N,3-dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)imidazo[4,5-b]pyridin-2-amine

InChI

InChI=1S/C16H18N6/c1-20(12-10-22(11-12)14-7-3-4-8-17-14)16-19-13-6-5-9-18-15(13)21(16)2/h3-9,12H,10-11H2,1-2H3

InChI Key

IQIMIFXQDOCSOI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N(C)C3CN(C3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-(pyridin-2-yl)azetidin-3-amine typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the imidazo[4,5-b]pyridine core followed by the introduction of the azetidine ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-(pyridin-2-yl)azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-methyl-N-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-(pyridin-2-yl)azetidin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-(pyridin-2-yl)azetidin-3-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-1-(pyridin-2-yl)azetidin-3-amine:

    Other imidazo[4,5-b]pyridine derivatives: These compounds share the imidazo[4,5-b]pyridine core but differ in their substituents and overall structure.

    Azetidine derivatives: These compounds share the azetidine ring but differ in their substituents and overall structure.

Uniqueness

This compound is unique due to its combination of the imidazo[4,5-b]pyridine and azetidine moieties, which confer specific chemical and biological properties not found in other similar compounds.

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